molecular formula C21H31ClN2O4 B8324388 Tert-butyl 4-((5-chloro-3-(methoxycarbonyl)-2-methylphenyl)-(ethyl)-amino)piperidine-1-carboxylate

Tert-butyl 4-((5-chloro-3-(methoxycarbonyl)-2-methylphenyl)-(ethyl)-amino)piperidine-1-carboxylate

Número de catálogo B8324388
Peso molecular: 410.9 g/mol
Clave InChI: UOYDJQWVCOTIIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 4-((5-chloro-3-(methoxycarbonyl)-2-methylphenyl)-(ethyl)-amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H31ClN2O4 and its molecular weight is 410.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-((5-chloro-3-(methoxycarbonyl)-2-methylphenyl)-(ethyl)-amino)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-((5-chloro-3-(methoxycarbonyl)-2-methylphenyl)-(ethyl)-amino)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Nombre del producto

Tert-butyl 4-((5-chloro-3-(methoxycarbonyl)-2-methylphenyl)-(ethyl)-amino)piperidine-1-carboxylate

Fórmula molecular

C21H31ClN2O4

Peso molecular

410.9 g/mol

Nombre IUPAC

tert-butyl 4-(5-chloro-N-ethyl-3-methoxycarbonyl-2-methylanilino)piperidine-1-carboxylate

InChI

InChI=1S/C21H31ClN2O4/c1-7-24(18-13-15(22)12-17(14(18)2)19(25)27-6)16-8-10-23(11-9-16)20(26)28-21(3,4)5/h12-13,16H,7-11H2,1-6H3

Clave InChI

UOYDJQWVCOTIIW-UHFFFAOYSA-N

SMILES canónico

CCN(C1CCN(CC1)C(=O)OC(C)(C)C)C2=CC(=CC(=C2C)C(=O)OC)Cl

Origen del producto

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of tert-butyl 4-{[5-chloro-3-(methoxycarbonyl)-2-methylphenyl]amino}piperidine-1-carboxylate (2.40 g, 6.28 mmol) in dichloromethane (50 mL) and acetic acid (1.8 mL) was added acetaldehyde (830 ul, 12.6 mmol) and sodium triacetoxyborohydride (4.00 g, 18.8 mmol). The reaction mixture was stirred at rt for 18 hours. Then aq. NaHCO3 was added and the mixture was separated. The aqueous layer was extracted with dichloromethane. The combined organic layer was concentrated in vacuo. The residue was purified by silica gel column chromatography (SiO2 heptane/ethylacetate=10/1) to give the titled compound as oil (2.40 g, 89% yield). 1H-NMR (400 MHz, CDCl3) δppm; 7.56 (s, 1H), 7.21 (d, J=1.6 Hz, 1H), 4.04 (m, 2H), 3.89 (s, 3H), 3.02 (q, J=7.0 Hz, 2H), 2.88 (m, 1H), 2.68 (m, 2H), 2.44 (s, 3H), 1.71 (m, 2H), 1.48-1.61 (m, 2H), 1.45 (s, 9H), 0.83-0.89 (t, J=7.0 Hz, 3H); MS (ES) [M+Na] 433.0.
Quantity
830 μL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-{[5-chloro-3-(methoxycarbonyl)-2-methylphenyl]amino}piperidine-1-carboxylate (125 mg, 0.33 mmol) in 1,2-dichloroethane (1.6 ml) at room temperature under nitrogen was added acetaldehyde (37 μl, 0.65 mmol) followed by acetic acid (0.11 ml, 1.96 mmol). This solution was stirred for 5 minutes before adding sodium triacetoxyborohydride (0.21 g, 0.98 mmol) at room temperature. The reaction was monitored by LCMS and after 4.5 h a further acetaldehyde (73 μl, 1.31 mmol) and sodium triacetoxyborohydride (0.28 g, 1.31 mmol) were added to the reaction mixture. The mixture was stirred for a further 18 hours after which deionized water (10 ml) was added and the mixture was neutralised with solid NaHCO3. The phases were separated and the aqueous layer was extracted with EtOAc (2×10 ml). The combined organic extracts were dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by FCC (10 g silica, Isolute cartridge, gradient of eluents; 99:1 Heptane:EtOAc to 8:2 Heptane:EtOAc) to give 131 mg (98%) of the title compound as a thick colourless oil. LC-MS 98%, m/z=433.5/435.1 (M+Na), 1H NMR (500 MHz, Chloroform-d) δ ppm 7.57 (1H, d, J=2.21 Hz), 7.22 (1H, d, J=2.05 Hz), 3.97-4.14 (2H, m), 3.90 (3H, s), 3.04 (2H, q, J=6.99 Hz), 2.81-2.91 (1H, m), 2.70 (2H, br. t, J=11.50, 11.50 Hz), 2.45 (3H, s), 1.69-1.80 (2H, m), 1.47-1.56 (2H, m), 1.46 (9H, s), 0.87 (3H, t, J=7.09 Hz).
Quantity
37 μL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Quantity
0.21 g
Type
reactant
Reaction Step Three
Quantity
73 μL
Type
reactant
Reaction Step Four
Quantity
0.28 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
98%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.